molecular formula C10H20N7O8P B13844631 D-Glucopyranose 1,2,3,6-Tetrabenzoate

D-Glucopyranose 1,2,3,6-Tetrabenzoate

Cat. No.: B13844631
M. Wt: 397.28 g/mol
InChI Key: ZHSQCOUQMRQBQP-VPDGYHDUSA-N
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Description

D-Glucopyranose 1,2,3,6-Tetrabenzoate: is a derivative of D-glucose, where the hydroxyl groups at positions 1, 2, 3, and 6 are esterified with benzoic acid. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranose 1,2,3,6-Tetrabenzoate typically involves the esterification of D-glucose with benzoic acid derivatives. One common method is the reaction of D-glucose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: D-Glucopyranose 1,2,3,6-Tetrabenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: D-Glucopyranose 1,2,3,6-Tetrabenzoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses .

Biology and Medicine: The compound is utilized in the synthesis of α-D-Glucosyl Acarbose Impurity, which is a homolog of Acarbose. Acarbose is used in the treatment of chronic diseases such as inflammatory diseases, metastatic cancers, and infections by pathogenic agents including bacteria, viruses, and parasites .

Industry: In the pharmaceutical industry, this compound is employed in the development of drugs and therapeutic agents. It is also used in the production of glycosylated compounds that have various industrial applications .

Mechanism of Action

The mechanism of action of D-Glucopyranose 1,2,3,6-Tetrabenzoate involves its role as a protecting group in organic synthesis. By esterifying the hydroxyl groups of D-glucose, the compound prevents unwanted side reactions during chemical transformations. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: D-Glucopyranose 1,2,3,6-Tetrabenzoate is unique due to its specific esterification pattern, which provides distinct reactivity and stability compared to other glucopyranose derivatives. This makes it particularly useful in protecting group strategies and in the synthesis of specialized glycosylated compounds .

Properties

Molecular Formula

C10H20N7O8P

Molecular Weight

397.28 g/mol

IUPAC Name

diazanium;[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O8P.2H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1H3/t3-,5?,6?,9-;;/m1../s1

InChI Key

ZHSQCOUQMRQBQP-VPDGYHDUSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3C(C([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+]

Origin of Product

United States

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